molecular formula C10H6BrNO3 B11853572 5-Bromo-3-hydroxyquinoline-4-carboxylic acid CAS No. 1031929-54-0

5-Bromo-3-hydroxyquinoline-4-carboxylic acid

Cat. No.: B11853572
CAS No.: 1031929-54-0
M. Wt: 268.06 g/mol
InChI Key: OMFPBBXZOAZAAZ-UHFFFAOYSA-N
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Description

5-Bromo-3-hydroxyquinoline-4-carboxylic acid is a brominated hydroxyquinoline derivative with the molecular formula C10H6BrNO3 and a molecular weight of 268.06 g/mol . As a quinoline-4-carboxylic acid compound, it serves as a key synthetic intermediate and building block in organic and medicinal chemistry research. Quinoline-4-carboxylic acids are a significant class of compounds, historically accessed via methods like the Pfitzinger reaction, which transforms isatins into quinoline-4-carboxylic acids . Researchers value this structural motif for developing novel therapeutic agents; various hydroxyquinoline-4-carboxylic acid derivatives have been investigated for a range of biological activities, including potential antioxidant effects . The specific bromo and hydroxy substituents on the quinoline core make this compound a versatile precursor for further chemical functionalization, such as amide coupling or esterification, to create a diverse library of molecules for drug discovery and materials science. It is also a valuable candidate for method development in synthetic chemistry. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

CAS No.

1031929-54-0

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

IUPAC Name

5-bromo-3-hydroxyquinoline-4-carboxylic acid

InChI

InChI=1S/C10H6BrNO3/c11-5-2-1-3-6-8(5)9(10(14)15)7(13)4-12-6/h1-4,13H,(H,14,15)

InChI Key

OMFPBBXZOAZAAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C(=C1)Br)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-hydroxyquinoline-4-carboxylic acid typically involves the bromination of 3-hydroxyquinoline-4-carboxylic acid. One common method includes the use of bromine in acetic acid as a brominating agent. The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that 5-Bromo-3-hydroxyquinoline-4-carboxylic acid exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated its effectiveness in inhibiting the growth of multi-drug resistant strains, making it a candidate for developing new antibiotics.

Anticancer Activity
The compound has shown promising anticancer effects, particularly in breast cancer models. In vitro studies involving MCF-7 breast cancer cells revealed that it induces apoptosis with an IC50 value of approximately 168.78 µM. Molecular docking studies suggest strong binding affinity to proteins involved in cell cycle regulation, indicating its potential as an anticancer agent.

Antiviral Properties
Recent investigations have highlighted the antiviral activity of this compound against specific viral strains. Results indicate effective inhibition of viral replication while maintaining low cytotoxicity towards host cells, suggesting its potential use in antiviral drug development.

Chemical Synthesis Applications

5-Bromo-3-hydroxyquinoline-4-carboxylic acid serves as a valuable reagent in chemical synthesis. It can be utilized in various synthetic routes to produce other biologically active compounds or derivatives. The compound's unique functional groups allow for regioselective reactions that can lead to the formation of novel chemical entities.

  • Case Study on Cancer Treatment
    • Objective : Evaluate anticancer effects in breast cancer models.
    • Results : Significant apoptosis induction was observed with minimal effects on normal cells, supporting its potential as a therapeutic agent for cancer treatment.
  • Case Study on Infection Control
    • Objective : Assess antimicrobial efficacy against resistant bacterial strains.
    • Results : Effective inhibition of growth in multi-drug resistant strains was demonstrated, indicating its utility in combating antibiotic resistance.

Mechanism of Action

The mechanism of action of 5-Bromo-3-hydroxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds with biological macromolecules, influencing their function. The bromine atom can participate in halogen bonding, further stabilizing the interaction with targets such as enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

6-Bromo-2-hydroxyquinoline-4-carboxylic Acid (CAS 5463-29-6)
  • Structural Differences : The bromine and hydroxy groups are positioned at the 6- and 2-positions, respectively, compared to the 5- and 3-positions in the target compound.
  • This isomer is noted for its applications in synthesizing optical materials due to its planar structure .
Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6)
  • Structural Differences : Features an ethyl ester at the 3-position and bromine at the 8-position.
  • Impact : The ester group improves lipophilicity, enhancing membrane permeability in biological systems. The 8-bromo substitution may reduce electronic conjugation compared to 5-bromo derivatives, affecting photophysical properties .

Functional Group Variations

5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid (CAS 4906-68-7)
  • Structural Differences: Replaces the quinoline core with a biphenyl system.
  • However, the absence of the quinoline nitrogen reduces chelation capacity with metal ions .
2-(4-Bromophenyl)quinoline-4-carboxylic Acid (CAS 103914-52-9)
  • Structural Differences : A bromophenyl group is attached at the 2-position instead of a hydroxy group at the 3-position.
  • Impact: The hydrophobic bromophenyl substituent may improve solubility in organic solvents, making this compound more suitable for catalytic applications in non-polar media .

Saturation and Hybrid Systems

5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 1203683-41-3)
  • Structural Differences: Incorporates a partially saturated tetrahydroisoquinoline ring and a dimethyl group.
  • The hydrochloride salt improves aqueous solubility .
Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-hexahydro-3-quinolinecarboxylate
  • Structural Differences: Features a hexahydroquinoline (saturated) core with ethoxy and benzyl ester groups.
  • Impact : The benzyl ester protects the carboxylic acid, enabling controlled release in prodrug formulations. The ethoxy group may modulate electron density at the brominated aromatic ring .

Key Data and Properties Comparison

Compound Name CAS Number Molecular Formula Key Properties/Applications Reference
5-Bromo-3-hydroxyquinoline-4-carboxylic Acid - C₁₀H₆BrNO₃ Cross-coupling precursor, optical materials
6-Bromo-2-hydroxyquinoline-4-carboxylic Acid 5463-29-6 C₁₀H₆BrNO₃ Enhanced reactivity in esterification
Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate 35975-57-6 C₁₂H₁₀BrNO₃ High lipophilicity, catalytic intermediates
5-Bromo-4-hydroxybiphenyl-3-carboxylic Acid 4906-68-7 C₁₃H₉BrO₃ Rigid biphenyl core for protein binding
2-(4-Bromophenyl)quinoline-4-carboxylic Acid 103914-52-9 C₁₆H₁₀BrNO₂ Solubility in organic solvents

Biological Activity

5-Bromo-3-hydroxyquinoline-4-carboxylic acid (5-Br-3-HQ-4-CA) is a derivative of quinoline that has garnered attention for its diverse biological activities. This compound exhibits various pharmacological properties, including antibacterial, antifungal, antiviral, and antioxidant effects. The following sections will delve into the biological activity of 5-Br-3-HQ-4-CA, supported by relevant data tables, case studies, and detailed research findings.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 5-Br-3-HQ-4-CA and its derivatives. For instance, a series of quinoline derivatives were synthesized and evaluated against several pathogenic strains. The minimum inhibitory concentrations (MICs) for these compounds ranged from 4–16 µg/mL against both Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial properties that surpassed those of standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of Quinoline Derivatives

CompoundMIC (µg/mL)Target Bacteria
5-Br-3-HQ-4-CA4–16Staphylococcus aureus
Ciprofloxacin0.125–0.5Staphylococcus aureus
Other derivativesVariesVarious pathogenic strains

Antifungal Activity

In addition to antibacterial effects, 5-Br-3-HQ-4-CA has shown promising antifungal activity. A study demonstrated that certain derivatives exhibited significant inhibition against phytopathogenic fungi, indicating potential applications in agricultural settings .

Antiviral Activity

The antiviral efficacy of quinoline derivatives has also been explored. Compounds similar to 5-Br-3-HQ-4-CA have been reported to inhibit viral growth effectively. For example, derivatives with enhanced lipophilicity displayed improved antiviral activity against viruses such as H5N1, suggesting that structural modifications could optimize their therapeutic potential .

Table 2: Antiviral Activity of Quinoline Derivatives

CompoundVirus TypeInhibition (%)
5-Br-3-HQ-4-CAH5N1Varies
Other derivativesVariousVaries

Antioxidant Activity

The antioxidant properties of 5-Br-3-HQ-4-CA have been evaluated using the ABTS assay method. Compounds derived from this framework demonstrated varying levels of antioxidant activity, with some exhibiting effects comparable to ascorbic acid .

Table 3: Antioxidant Activity of Quinoline Derivatives

CompoundABTS Radical Scavenging Activity (%)
5-Br-3-HQ-4-CAModerate
Other derivativesVaries

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing novel derivatives of quinoline and assessing their biological activities. The results indicated that the introduction of electron-withdrawing groups significantly enhanced the antibacterial and antiviral activities of the compounds tested .

Case Study 2: Structural Modifications

Research exploring structural modifications of quinoline derivatives revealed that specific substitutions could lead to improved biological activity profiles. For instance, bromo-substituted compounds exhibited enhanced lipophilicity and biological efficacy compared to their unsubstituted counterparts .

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